molecular formula C24H22FN3O2S B2389732 N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-74-4

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2389732
CAS No.: 1207015-74-4
M. Wt: 435.52
InChI Key: RCEZXGPZGLPBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O2S and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study conducted by Kerru et al. (2019) synthesized a new series of thienopyrimidine derivatives linked with rhodanine, showing significant antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated potential as antibacterial agents with minimum inhibitory concentrations (MICs) indicating their effectiveness against E. coli, B. subtilis, B. cereus, K. pneumonia, A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).

Radioligand Development for PET Imaging

Research by Dollé et al. (2008) involved the synthesis of radioligands, including a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This highlights the compound's application in developing diagnostic tools for various diseases, showing the versatility of thienopyrimidine structures in medical imaging (Dollé et al., 2008).

Vasopressin V1B Receptor Imaging

A novel pyridopyrimidin-4-one derivative was characterized for its binding affinities and antagonistic activity at the vasopressin V1B receptor, suggesting its application in clinical biomarker development for drug occupancy monitoring or disease condition levels. This research underscores the chemical's potential in developing radioligands for in vitro and in vivo studies (Koga et al., 2016).

Fluorescence Binding Studies

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides for investigating their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This work demonstrates the compound's relevance in studying protein interactions, offering insights into its potential therapeutic applications (Meng et al., 2012).

Anti-inflammatory Activity

Sunder and Maleraju (2013) explored derivatives of the compound for their anti-inflammatory activity, identifying several with significant effects. This research highlights the potential of thienopyrimidine derivatives in developing anti-inflammatory medications (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-2-3-4-16-5-11-19(12-6-16)27-21(29)13-28-15-26-22-20(14-31-23(22)24(28)30)17-7-9-18(25)10-8-17/h5-12,14-15H,2-4,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZXGPZGLPBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.